BenchChemオンラインストアへようこそ!

3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile

Structural isomerism mGlu5 negative allosteric modulator GPCR selectivity

3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile (CAS 2309186-89-6) is a synthetic small molecule with the molecular formula C16H12FN5O2 and molecular weight 325.30 g/mol. It belongs to the substituted pyrimidine-piperazine class, incorporating a 5-fluoropyrimidin-2-yl group, a 3-oxopiperazine-1-carbonyl linker, and a meta-substituted benzonitrile moiety.

Molecular Formula C16H12FN5O2
Molecular Weight 325.303
CAS No. 2309186-89-6
Cat. No. B2700818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile
CAS2309186-89-6
Molecular FormulaC16H12FN5O2
Molecular Weight325.303
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC=C(C=N3)F
InChIInChI=1S/C16H12FN5O2/c17-13-8-19-16(20-9-13)22-5-4-21(10-14(22)23)15(24)12-3-1-2-11(6-12)7-18/h1-3,6,8-9H,4-5,10H2
InChIKeyYQACPKZVKFLWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile – CAS 2309186-89-6 Structural Identity and Procurement Baseline


3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile (CAS 2309186-89-6) is a synthetic small molecule with the molecular formula C16H12FN5O2 and molecular weight 325.30 g/mol . It belongs to the substituted pyrimidine-piperazine class, incorporating a 5-fluoropyrimidin-2-yl group, a 3-oxopiperazine-1-carbonyl linker, and a meta-substituted benzonitrile moiety. This compound is a constitutional isomer of Auglurant (VU0424238, CAS 1396337-04-4), a known selective mGlu5 negative allosteric modulator . The distinct connectivity—oxopiperazine core linked to a meta-benzonitrile rather than a pyridine-carboxamide scaffold—positions this compound as a structurally differentiated chemical probe for kinase and GPCR target screening. The oxopiperazine carbonyl and meta-nitrile vectors are recognized features in fragment-based drug design and kinase inhibitor optimization .

Why Generic Substitution of 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile Fails in Scientific Research


Compounds within the pyrimidine-piperazine class are not functionally interchangeable due to critical pharmacophoric differences. The target compound's meta-substituted benzonitrile and 3-oxopiperazine linker create a unique hydrogen-bonding and steric profile distinct from para-substituted analogs such as 4-(3-Oxopiperazine-1-carbonyl)benzonitrile (CAS 1017054-96-4), which shows different target engagement (e.g., Ki 770 nM for nNOS) [1]. The constitutional isomer Auglurant (VU0424238) demonstrates potent mGlu5 antagonism (Ki 4.4 nM, IC50 11-14 nM) with >900-fold selectivity , but its pyridine-carboxamide scaffold provides a different vector and electronic distribution compared to the oxopiperazine-benzonitrile architecture of the target compound. Substituting one member of this isomer pair for the other in a screening cascade will yield divergent activity profiles and confound SAR interpretation. These structural differences are documented in patent filings such as WO-2019062662-A1, which explicitly claims substituted pyrimidine piperazine compounds with defined substitution patterns for specific therapeutic applications (5-HT reuptake inhibition and 5-HT1A activation) [2].

3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile – Quantitative Differentiation Evidence Against Closest Analogs


Constitutional Isomerism vs. Auglurant (VU0424238): Divergent Target Engagement

3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile is a constitutional isomer of Auglurant (VU0424238), sharing the identical molecular formula C16H12FN5O2 (MW 325.30) but differing in atom connectivity . Auglurant acts as a potent mGlu5 negative allosteric modulator with a Ki of 4.4 nM in HEK293A cells and >900-fold selectivity over other mGlu receptors . The target compound's oxopiperazine-carbonyl linker and meta-benzonitrile attachment present entirely different hydrogen-bond acceptor/donor patterns (logP predicted ~1.8 vs. Auglurant's measured logP ~2.1), precluding direct extrapolation of Auglurant's mGlu5 activity to this compound. Procurement of Auglurant as a substitute would introduce a false-negative result in any mGlu5-targeted screen, while the target compound may exhibit activity against orthogonal targets such as kinases or 5-HT receptors as indicated by the patent family WO-2019062662-A1 [1].

Structural isomerism mGlu5 negative allosteric modulator GPCR selectivity

Meta- vs. Para-Benzonitrile Substitution: Shifting Target Binding Profiles

The meta-substituted benzonitrile group in 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile (MW 325.30) contrasts with the para-substituted benzonitrile analog 4-(3-Oxopiperazine-1-carbonyl)benzonitrile (CAS 1017054-96-4, MW 229.24) . Binding data for the para-substituted core scaffold reveal modest nNOS inhibition (Ki = 770 nM) and muscarinic M1 receptor binding (Ki = 156 nM) [1]. Meta-substitution in analogous benzonitrile series has been shown to alter enzyme recognition: studies on nitrilase enzymes demonstrate that meta-substituted benzonitriles engage a distinct active-site geometry compared to para-substituted counterparts, with Arg129 residue essential for meta-specific activity [2]. This regioisomeric shift in the target compound predicts altered hydrogen-bond geometry and steric accessibility of the nitrile group, which may translate into differential kinase or GPCR target engagement profiles compared to the para-analog series.

Regioisomerism Nitric oxide synthase inhibition Muscarinic receptor binding

3-Oxopiperazine Core as a Kinase Hinge-Binding Motif: Class-Level Differentiation

The 3-oxopiperazine moiety in this compound provides a conformationally restrained amide bond that can serve as a kinase hinge-binding element. Patent US9908886 discloses 3-oxopiperazine-carbonyl-phenyl-imidazopyridazine derivatives as MNK1/MNK2 kinase inhibitors, with compound Example 68 achieving an IC50 of 100 nM against MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2) [1]. The 5-fluoropyrimidine substituent on the target compound adds a second kinase recognition element, as 5-fluoropyrimidines are established hinge-binding scaffolds in deoxycytidine kinase (dCK) inhibitors and ALK inhibitors [2]. While direct kinase profiling data for 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile are not yet published, the co-occurrence of the 3-oxopiperazine linker and 5-fluoropyrimidine ring in a single scaffold is structurally analogous to dual-pharmacophore kinase inhibitor designs and distinguishes this compound from simple piperazine analogs lacking the carbonyl oxygen .

Kinase inhibitor scaffold Hinge-binding motif MNK1/MNK2 inhibition

CNS Multiparameter Optimization Profile: Structural Advantages Over Non-Fluorinated Analogs

The 5-fluoropyrimidine substitution in 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile confers metabolic advantages over non-fluorinated pyrimidine-piperazine analogs. Fluorine substitution at the pyrimidine 5-position reduces oxidative metabolism at this site, as demonstrated across multiple kinase inhibitor series . The closely related compound Auglurant (5-fluoropyridinyl-containing isomer) demonstrates favorable CNS penetration with 50% mGlu5 receptor occupancy at an oral dose of 0.8 mg/kg in rats and an intravenous dose of 0.06 mg/kg in baboons, with clearance of 19.3 mL/min/kg . The target compound's 3-oxopiperazine linker introduces an additional hydrogen bond acceptor, which may further modulate CNS permeability and metabolic stability relative to simple piperazine-linked analogs. Non-fluorinated pyrimidine-piperazine analogs are reported to exhibit CCR4 antagonism [1], indicating that the fluoropyrimidine modification redirects target selectivity away from chemokine receptors toward kinase or GPCR targets.

CNS drug design Metabolic stability Fluorine substitution effects

Supply Chain Differentiation: Meta-Substituted Oxopiperazine-Benzonitrile Availability

3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile (CAS 2309186-89-6) occupies a distinct position in the chemical supply landscape. The regioisomeric para-substituted analog 4-(3-Oxopiperazine-1-carbonyl)benzonitrile (CAS 1017054-96-4) is commercially available with 98% purity (HPLC-validated) from multiple suppliers including Fluorochem and Bidepharm , with analytical data packages (NMR, HPLC, GC) available for batch-specific quality verification . In contrast, the meta-substituted target compound is catalogued by a more limited set of research chemical suppliers (Evitachem, Benchchem), with purity specifications typically at 95%+ and analytical documentation varying by vendor . The 5-fluoropyrimidine-substituted para analog (Auglurant, CAS 1396337-04-4) is widely distributed as a reference standard (>98% HPLC purity) with fully characterized biological activity data , commanding a premium price point (~$378/5 mg). The target compound's limited supplier base and distinct substitution pattern create a procurement scenario where cross-sourcing from a para-substituted or pyridine-carboxamide analog is scientifically invalid and analytically non-equivalent.

Chemical sourcing Analytical quality control Research-grade purity

3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Kinase Selectivity Profiling Panels Leveraging Dual Pharmacophore Design

The co-occurrence of a 3-oxopiperazine hinge-binding motif and a 5-fluoropyrimidine kinase recognition element in a single scaffold makes this compound a strong candidate for inclusion in broad kinase selectivity panels. The 3-oxopiperazine moiety has been validated in MNK1/MNK2 inhibitors with IC50 values of 100 nM [1], while the 5-fluoropyrimidine group is a core element of deoxycytidine kinase and ALK inhibitor pharmacophores . Screening this compound against a panel of 50-100 recombinant kinases would reveal whether the dual-pharmacophore design translates into polypharmacology or unexpected selectivity, distinguishing it from single-motif piperazine-pyrimidine analogs.

CNS-Targeted Lead Optimization Starting from a Fluoropyrimidine Scaffold

The 5-fluoropyrimidine substitution is a validated strategy for achieving CNS penetration, as demonstrated by the isomeric compound Auglurant, which achieves 50% mGlu5 receptor occupancy at 0.8 mg/kg p.o. in rats with moderate clearance (19.3 mL/min/kg) . The target compound's distinct meta-benzonitrile vector and 3-oxopiperazine linker differentiate it from Auglurant's pyridine-carboxamide scaffold, offering an alternative CNS chemotype for medicinal chemistry programs targeting neurological or psychiatric indications. The predicted CNS MPO score of 4.2/6 further supports its suitability as a CNS lead scaffold [1].

Fragment-Based Drug Discovery Using the Meta-Benzonitrile Oxopiperazine Core

The meta-substituted benzonitrile group distinguishes this compound from the more common para-substituted series . Meta-substituted benzonitriles have been shown to engage distinct enzyme active-site geometries in nitrilase model systems, with Arg129 residue essential for meta-specific recognition [1]. This regioisomeric differentiation provides a structural rationale for using this compound as a fragment-like probe in fragment-based drug discovery (FBDD) campaigns, where the meta-nitrile vector may access protein pockets inaccessible to para-substituted analogs, potentially revealing novel binding modes against kinases, GPCRs, or epigenetic targets.

GPCR Counter-Screening to Establish Selectivity vs. mGlu5 and 5-HT Receptors

Given that the constitutional isomer Auglurant is a potent mGlu5 negative allosteric modulator (Ki 4.4 nM, >900-fold selectivity) , and the patent family WO-2019062662-A1 claims substituted pyrimidine piperazine compounds for 5-HT reuptake inhibition and 5-HT1A activation [1], this compound should be systematically profiled against a panel of Class A and Class C GPCRs. The oxopiperazine-benzonitrile scaffold is structurally distinct from both Auglurant's pyridine-carboxamide and the 5-HT-targeted piperazine series, and counter-screening data will establish whether this scaffold retains GPCR activity or has been redirected toward kinase or other target classes.

Quote Request

Request a Quote for 3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.